molecular formula C25H20ClN3O2 B2845061 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone CAS No. 1351608-76-8

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2845061
CAS No.: 1351608-76-8
M. Wt: 429.9
InChI Key: XWZBQUKHKSMKLR-UHFFFAOYSA-N
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Description

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9. The purity is usually 95%.
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Biological Activity

The compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H19ClN2O\text{C}_{20}\text{H}_{19}\text{ClN}_2\text{O}

This indicates a complex structure that includes a chlorophenyl moiety and an oxadiazole ring, which are often associated with biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and azetidine rings exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives of oxadiazoles have shown promising results against different cancer cell lines.
  • Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results showed significant growth inhibition with IC50 values indicating effective cytotoxicity. For example, a related oxadiazole derivative demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells through G2/M phase arrest .
Cell Line IC50 (µg/mL) Mechanism of Action
MCF-70.28Cell cycle arrest at G2/M phase
HepG29.6Down-regulation of MMP2 and VEGFA

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It may activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Inhibition of Key Proteins : Similar compounds have been reported to inhibit proteins involved in cancer progression, such as kinesin spindle protein (KSP) .

Study 1: Anticancer Efficacy

In a study examining various oxadiazole derivatives, one compound exhibited significant cytotoxicity against a panel of cancer cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The synthesized oxadiazole derivatives were tested against bacterial strains and showed promising results with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL .

Properties

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c26-21-13-7-12-19(14-21)23-27-24(31-28-23)20-15-29(16-20)25(30)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20,22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZBQUKHKSMKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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